d(Cgcg)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

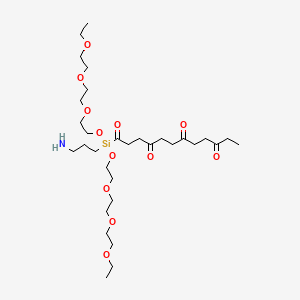

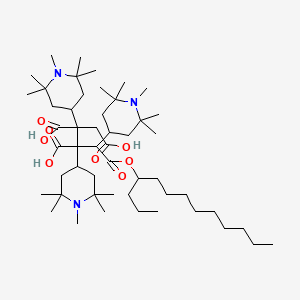

The compound d(Cgcg) is a synthetic oligonucleotide sequence composed of cytosine © and guanine (G) bases. It is a tetramer, meaning it consists of four nucleotides arranged in the sequence cytosine-guanine-cytosine-guanine. This sequence is often used in various biochemical and biophysical studies due to its ability to form stable double-stranded structures with complementary sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d(Cgcg) typically involves solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:

Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the initial nucleotide.

Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.

Capping: Termination of any unreacted 5’-hydroxyl groups to prevent errors.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of d(Cgcg) follows similar principles but on a larger scale. Automated DNA synthesizers are used to produce large quantities of the oligonucleotide with high precision and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality oligonucleotides for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

d(Cgcg) can undergo various chemical reactions, including:

Oxidation: The guanine bases in d(Cgcg) are susceptible to oxidation, leading to the formation of 8-oxoguanine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: d(Cgcg) can participate in substitution reactions, particularly at the cytosine bases, where modifications can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride can be used for reduction reactions.

Substitution Reagents: Methylating agents like dimethyl sulfate can introduce methyl groups to the cytosine bases.

Major Products

Oxidation: 8-oxoguanine is a major product of guanine oxidation.

Substitution: Methylated cytosine derivatives are common products of substitution reactions.

Scientific Research Applications

d(Cgcg) has a wide range of applications in scientific research:

Chemistry: Used as a model system to study DNA interactions, stability, and reactivity.

Biology: Employed in studies of DNA-protein interactions, gene regulation, and epigenetics.

Medicine: Utilized in the development of antisense oligonucleotides and gene therapy approaches.

Industry: Applied in the production of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of d(Cgcg) involves its ability to form stable double-stranded structures with complementary sequences. This property is crucial for its role in various biological processes, including:

Gene Regulation: d(Cgcg) can bind to specific proteins involved in gene regulation, influencing the expression of target genes.

Epigenetic Modifications: The cytosine bases in d(Cgcg) can undergo methylation, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

d(Atat): A tetramer composed of adenine and thymine bases.

d(Gcgc): A similar sequence with a different arrangement of guanine and cytosine bases.

Uniqueness

d(Cgcg) is unique due to its specific sequence and the stability of its double-stranded structure. This stability makes it particularly useful in studies of DNA interactions and modifications. Additionally, the presence of guanine bases allows for the study of oxidative damage and repair mechanisms.

Properties

CAS No. |

68923-10-4 |

|---|---|

Molecular Formula |

C38H50N16O25P4 |

Molecular Weight |

1254.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)25-5-15(55)19(73-25)9-70-81(63,64)79-18-8-28(54-14-44-30-32(54)48-36(42)50-34(30)57)76-22(18)12-72-82(65,66)77-16-6-26(52-4-2-24(40)46-38(52)59)74-21(16)11-71-83(67,68)78-17-7-27(75-20(17)10-69-80(60,61)62)53-13-43-29-31(53)47-35(41)49-33(29)56/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57)/t15-,16-,17-,18-,19+,20+,21+,22+,25+,26+,27+,28+/m0/s1 |

InChI Key |

QCBPOEYESJRYMS-BNMKEWDUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

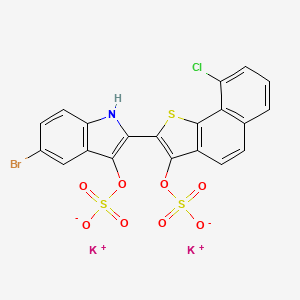

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)